(E)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-phenylethenesulfonamide
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Overview
Description
The compound is an organic molecule that contains a furan ring, a pyrrolidine ring, and a phenyl ring, all connected by various functional groups. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrrolidine is an organic compound with the formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle . The phenyl group is a functional group with the formula -C6H5, where a hydrogen atom in a benzene molecule is replaced by something else .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, furan derivatives can be prepared from various sulfur ylides and alkyl acetylenic carboxylates . Pyrrolidines can be synthesized through several methods, including the reduction of pyrrole . Phenyl groups are commonly introduced through palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring and phenyl ring are aromatic and planar, while the pyrrolidine ring is non-aromatic and can adopt a puckered conformation .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. Furan rings can undergo electrophilic substitution reactions, while pyrrolidines can act as bases and nucleophiles . Phenyl groups are generally quite stable but can participate in electrophilic aromatic substitution reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar functional groups could enhance its solubility in polar solvents, while the aromatic rings could contribute to its UV/Vis absorption properties .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-24(22,14-10-16-7-2-1-3-8-16)19-15-17(18-9-6-13-23-18)20-11-4-5-12-20/h1-3,6-10,13-14,17,19H,4-5,11-12,15H2/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZOAWMJWIFSIM-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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